2-Bromo-5-chloro-4-hydroxypyridine
Overview
Description
“2-Bromo-5-chloro-4-hydroxypyridine” is a chemical compound with the molecular formula C5H3BrClNO and a molecular weight of 208.44 . It is also known by the IUPAC name “2-bromo-5-chloro-4-pyridinol” and has the InChI code "1S/C5H3BrClNO/c6-5-1-4(9)3(7)2-8-5/h1-2H, (H,8,9)" . It is typically stored at ambient temperature and is a solid in physical form .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-5-chloro-4-hydroxypyridine” were not found, it is known that pyridine derivatives can be elaborated into substituted and functionalized structures based on organometallic chemistry . For instance, 2-Bromo-5-hydroxypyridine can be synthesized from 2-Bromopyridine-5-boronic acid .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-chloro-4-hydroxypyridine” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
“2-Bromo-5-chloro-4-hydroxypyridine” is used as an active pharmaceutical intermediate and in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .
Physical And Chemical Properties Analysis
“2-Bromo-5-chloro-4-hydroxypyridine” is a solid at room temperature . It has a molecular weight of 208.44 and its InChI code is "1S/C5H3BrClNO/c6-5-1-4(9)3(7)2-8-5/h1-2H, (H,8,9)" .
Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of compounds related to 2-Bromo-5-chloro-4-hydroxypyridine have been explored in various studies. For instance, Kolder and Hertog (2010) describe the synthesis of 5-chloro-2,4-dihydroxypyridine and its derivatives, examining their reactivity towards bromine and hydrobromic acid solutions, which is relevant to understanding the behavior of 2-Bromo-5-chloro-4-hydroxypyridine in similar conditions (Kolder & Hertog, 2010).
Halogen Migration and Structure
Studies on halogen migration and structural characteristics are crucial in understanding the applications of 2-Bromo-5-chloro-4-hydroxypyridine. Hertog and Schogt (2010) investigated the chlorination of bromo-derivatives of dihydroxypyridine, which sheds light on the halogen migration in compounds similar to 2-Bromo-5-chloro-4-hydroxypyridine (Hertog & Schogt, 2010). Monroe and Turnbull (2019) reported on the crystal structure of 2-bromo-4-hydroxypyridine, offering insights into hydrogen and halogen bonding, which are key aspects in understanding the structure and potential applications of 2-Bromo-5-chloro-4-hydroxypyridine (Monroe & Turnbull, 2019).
Applications in Complex Formation and Catalysis
There are studies highlighting the role of similar compounds in the formation of complexes and catalysis. Takjoo et al. (2013) investigated the synthesis, structural, and thermal analyses of copper(II) and oxido-vanadium(IV) complexes using a compound structurally related to 2-Bromo-5-chloro-4-hydroxypyridine (Takjoo et al., 2013). Altman and Buchwald (2007) conducted a study on the Cu-catalyzed N- and O-arylation of hydroxypyridines, which is relevant for understanding how 2-Bromo-5-chloro-4-hydroxypyridine might behave in similar catalytic processes (Altman & Buchwald, 2007).
Safety And Hazards
The safety information for “2-Bromo-5-chloro-4-hydroxypyridine” includes the following hazard statements: H302+H312+H332;H319;H335 . The precautionary statements include P271;P261;P280 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
While specific future directions for “2-Bromo-5-chloro-4-hydroxypyridine” are not available, it is known that pyridine derivatives have a wide range of applications in various fields, including life sciences, organic synthesis, and environmental testing . Therefore, it is expected that the study and application of “2-Bromo-5-chloro-4-hydroxypyridine” will continue to expand in the future.
properties
IUPAC Name |
2-bromo-5-chloro-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRAUIQMWHYTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720858 | |
Record name | 2-Bromo-5-chloropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-4-hydroxypyridine | |
CAS RN |
1196145-66-0 | |
Record name | 2-Bromo-5-chloropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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